16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene is a polycyclic aromatic hydrocarbon that belongs to the cyclopenta[a]phenanthrene family. This compound is of significant interest due to its structural characteristics and potential biological activities, including carcinogenic properties. It is classified as a member of the cyclopenta[a]phenanthrenes, which are noted for their complex fused ring systems and their relevance in organic chemistry and medicinal research.
The synthesis of 16,17-dihydro-17-methylene-15H-cyclopenta[a]phenanthrene can be achieved through several methods:
The molecular formula for 16,17-dihydro-17-methylene-15H-cyclopenta[a]phenanthrene is , with a molecular weight of approximately 232.3196 g/mol. The structure features a fused ring system that includes five fused aromatic rings, contributing to its stability and unique chemical properties. The compound's InChI (International Chemical Identifier) provides a standardized representation of its molecular structure:
This structural complexity is indicative of its potential reactivity and interactions in biological systems .
16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene participates in various chemical reactions due to its reactive sites:
The mechanism by which 16,17-dihydro-17-methylene-15H-cyclopenta[a]phenanthrene exerts its effects is primarily linked to its metabolic activation:
The physical properties of 16,17-dihydro-17-methylene-15H-cyclopenta[a]phenanthrene include:
Chemical properties include:
These properties are crucial for understanding its behavior in both synthetic applications and biological systems.
16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene has several scientific applications:
Polycyclic aromatic hydrocarbons (PAHs) emerged as critical environmental toxicants following early epidemiological links between soot exposure and scrotal cancer in chimney sweeps, as documented by Percivall Pott in 1775. By the mid-20th century, seminal works like Clar's Polycyclic Hydrocarbons (1964) systematically classified PAH structures and their reactivity, laying groundwork for understanding carcinogenicity in complex mixtures like coal tar and engine exhaust [4]. The 1970s marked a pivotal shift with the development of in vitro mutagenicity assays, notably Bruce Ames' Salmonella typhimurium test (1975). This methodology enabled rapid screening of PAH carcinogenic potential, revealing that cyclopenta-fused PAHs—including 16,17-dihydro-15H-cyclopenta[a]phenanthrene derivatives—exhibited exceptional mutagenic activity even among structurally related carcinogens [4]. Landmark studies by Coombs et al. (1976) demonstrated that cyclopenta[a]phenanthrenes (CPPs) induced frameshift mutations in strain TA100 at rates exceeding those of benz[a]anthracene analogues, cementing their status as high-priority environmental hazards [4].
The carcinogenicity of PAHs is governed by discrete topological features that influence metabolic activation and DNA adduct formation. Bay regions (e.g., in benzo[a]pyrene) form angular pockets between fused rings, while fjord regions (e.g., in benzo[c]phenanthrene) exhibit deeper, more sterically constrained clefts. Cyclopenta[a]phenanthrenes incorporate a non-planar, puckered cyclopentane ring fused at the phenanthrene system's a-face, creating a sterically crowded fjord-like domain [4] [5]. This architecture forces significant out-of-plane distortion (10–15° dihedral angles), as confirmed via X-ray crystallography by Kashiro et al. (1986) [4]. The fjord’s hydrophobicity shields metabolic intermediates from detoxification, while its geometry facilitates intercalation into DNA base stacks.
Table 1: Core Structural and Physicochemical Properties of 16,17-Dihydro-15H-cyclopenta[a]phenanthrene Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | LogP |
---|---|---|---|---|
16,17-Dihydro-15H-cyclopenta[a]phenanthrene | C₁₇H₁₄ | 218.29 | Planar phenanthrene + puckered cyclopentane | 4.48 |
17-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene | C₁₈H₁₆ | 232.32 | Methyl substituent at fjord-adjacent position | 4.86* |
16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene | C₁₈H₁₄ | 230.31* | Exocyclic methylene group at C17 | 5.12* |
**Predicted values based on analogue data [1] [5]
Introduction of a 17-methyl group or 17-methylene moiety elevates lipophilicity (LogP >5), enhancing bioaccumulation potential. The exocyclic methylene in 16,17-dihydro-17-methylene-15H-cyclopenta[a]phenanthrene further rigidifies the fjord region, impeding enzymatic access to the olefinic bond and potentially favoring epoxidation at the cyclopentene ring [1] [4].
Cyclopenta[a]phenanthrenes serve as model systems for probing metabolic activation pathways in fjord-region PAHs. Unlike bay-region diol epoxides, CPPs undergo cytochrome P450-mediated oxidation at the cyclopentane ring, generating bis-electrophilic intermediates. Hadfield et al. (1984) demonstrated that 17-methyl substituents direct oxidation toward C15-C16 olefins, yielding highly mutagenic epoxides [4]. These electrophiles form stable adducts with guanine N² positions, inducing DNA helix distortion and replication errors.
Table 2: Mutagenicity of Select Cyclopenta[a]phenanthrenes in Salmonella typhimurium TA100
Compound | Relative Mutagenicity (Revertants/nmol) | Activation System | Key Metabolic Intermediate |
---|---|---|---|
Unsubstituted cyclopenta[a]phenanthrene | 380 | S9 liver homogenate | 15,16-Epoxide |
17-Methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene | 1,940 | S9 liver homogenate | 15,16-Epoxide-17-methyl |
16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene | Not tested* | — | Putative 15,16-epoxide |
Benzo[a]pyrene (reference) | 720 | S9 liver homogenate | 7,8-Diol-9,10-epoxide |
*Data absent in literature; inferred susceptibility [4]*
Critically, methyl-substituted CPPs exhibit up to 5-fold higher mutagenicity than unsubstituted analogues (Coombs et al., 1976) [4]. The 17-methylene derivative’s exocyclic bond likely enhances electrophilicity at C15-C16, accelerating epoxide formation. CPP-DNA adducts exhibit prolonged persistence due to hindered nucleotide excision repair within the fjord, explaining their carcinogenic potency in murine models [4].
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 27130-43-4
CAS No.: 20965-69-9